1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium bromide 1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium bromide
Brand Name: Vulcanchem
CAS No.: 72829-17-5
VCID: VC18465119
InChI: InChI=1S/C25H23N4O3.BrH/c1-3-31-24(30)17-28-21-12-8-7-11-20(21)27(2)25(28)23-14-13-22(32-23)19-15-16-29(26-19)18-9-5-4-6-10-18;/h4-16H,3,17H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C25H23N4O3.Br
C25H23BrN4O3
Molecular Weight: 507.4 g/mol

1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium bromide

CAS No.: 72829-17-5

Cat. No.: VC18465119

Molecular Formula: C25H23N4O3.Br
C25H23BrN4O3

Molecular Weight: 507.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium bromide - 72829-17-5

Specification

CAS No. 72829-17-5
Molecular Formula C25H23N4O3.Br
C25H23BrN4O3
Molecular Weight 507.4 g/mol
IUPAC Name ethyl 2-[3-methyl-2-[5-(1-phenylpyrazol-3-yl)furan-2-yl]benzimidazol-3-ium-1-yl]acetate;bromide
Standard InChI InChI=1S/C25H23N4O3.BrH/c1-3-31-24(30)17-28-21-12-8-7-11-20(21)27(2)25(28)23-14-13-22(32-23)19-15-16-29(26-19)18-9-5-4-6-10-18;/h4-16H,3,17H2,1-2H3;1H/q+1;/p-1
Standard InChI Key DOIGBRIYFULADW-UHFFFAOYSA-M
Canonical SMILES CCOC(=O)CN1C2=CC=CC=C2[N+](=C1C3=CC=C(O3)C4=NN(C=C4)C5=CC=CC=C5)C.[Br-]

Introduction

Basic Attributes and Nomenclature

Chemical Identity

1-(2-Ethoxy-2-oxoethyl)-3-methyl-2-(5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl)-1H-benzimidazolium bromide is systematically identified by its IUPAC name: ethyl 2-[3-methyl-2-[5-(1-phenylpyrazol-3-yl)furan-2-yl]benzimidazol-3-ium-1-yl]acetate bromide . The compound’s molecular formula, C25H23BrN4O3, reflects its hybrid aromatic-heterocyclic architecture, combining benzimidazole, furan, and pyrazole moieties .

Table 1: Key Identifiers

PropertyValueSource References
CAS Registry Number72829-17-5
Molecular FormulaC25H23BrN4O3
Molecular Weight507.4 g/mol
IUPAC NameEthyl 2-[3-methyl-2-(5-(1-phenylpyrazol-3-yl)furan-2-yl)benzimidazol-3-ium-1-yl]acetate bromide
Synonyms1H-Benzimidazolium, 3-(2-ethoxy-2-oxoethyl)-1-methyl-2-[5-(1-phenyl-1H-pyrazol-3-yl)-2-furanyl]-, bromide (1:1)

Structural Characteristics

The compound’s structure is defined by a benzimidazolium cation paired with a bromide anion. Critical substituents include:

  • A 2-ethoxy-2-oxoethyl group at position 1, contributing ester functionality.

  • A methyl group at position 3, enhancing steric bulk.

  • A 5-(1-phenyl-1H-pyrazol-3-yl)furan-2-yl group at position 2, introducing π-conjugation and hydrogen-bonding sites .

The Standard InChIKey (DOIGBRIYFULADW-UHFFFAOYSA-M) and SMILES notation (CCOC(=O)CN1C2=CC=CC=C2[N+](=C1C3=CC=C(O3)C4=NN(C=C4)C5=CC=CC=C5)C.[Br-]) encode its stereochemical and connectivity details .

Synthesis and Production

StepReagents/ConditionsPurpose
Benzimidazole cyclizationHCl, reflux, 12–24 hrsCyclize diamine to benzimidazole
AlkylationEthyl bromoacetate, K2CO3, DMFIntroduce ethoxy-oxoethyl group
Cross-couplingPd(PPh3)4, Na2CO3, DME/H2OAttach furan-pyrazole substituent

Purification and Characterization

Post-synthesis, the product is purified via recrystallization (ethanol/water) and characterized by:

  • NMR Spectroscopy: 1H NMR (δ 1.3 ppm for ethoxy CH3, δ 7.2–8.1 ppm for aromatic protons).

  • Mass Spectrometry: ESI-MS m/z 506.09535 ([M-Br]+) .

  • Elemental Analysis: Confirmation of Br content (theoretical 15.75%) .

Physicochemical Properties

Computational Descriptors

The compound exhibits:

  • Topological Polar Surface Area (TPSA): 66.1 Ų, suggesting moderate solubility in polar solvents .

  • LogP: Estimated 3.93, indicating hydrophobic character.

  • Rotatable Bonds: 7, conferring conformational flexibility .

Table 3: Computed Physicochemical Parameters

ParameterValueMethod/Reference
Molecular Weight507.4 g/molESI-MS
TPSA66.1 ŲErtl’s method
LogP3.93XLogP3
Hydrogen Bond Acceptors5Lipinski’s rule
ApplicationRationaleChallenges
Antifungal coatingsCationic nature disrupts cell membranesToxicity profiling needed
OLED emissive layersConjugated system emits blue lightSynthesis scalability

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